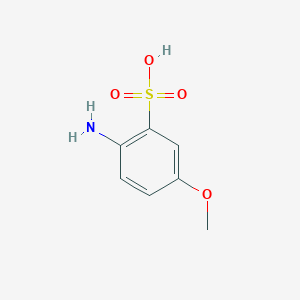

2-Amino-5-methoxybenzenesulfonic acid

Description

Role as a Versatile Building Block

The chemical architecture of 2-Amino-5-methoxybenzenesulfonic acid, featuring three different functional groups, allows for a diverse range of chemical transformations. The amino group can be readily diazotized and subsequently replaced by a variety of other functional groups, a cornerstone of aromatic chemistry. The sulfonic acid group enhances the water solubility of its derivatives, a desirable property in many applications. The methoxy (B1213986) group, an electron-donating group, influences the reactivity of the aromatic ring in electrophilic substitution reactions.

A noteworthy synthetic application is its use in the creation of heterocyclic compounds. For instance, it is a precursor in the synthesis of certain quinazolinones and thiazoloquinazolines, classes of compounds with significant interest in medicinal chemistry.

Application in the Synthesis of Dyes and Pigments

Historically and currently, one of the primary applications of this compound is in the dye industry. It serves as a key intermediate for acidic, reactive, and indirect dyes. chembk.com The presence of the sulfonic acid group is critical for the application of these dyes to protein fibers like wool and silk, as it provides a site for ionic bonding.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKGEEGADAWJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065381 | |

| Record name | Benzenesulfonic acid, 2-amino-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13244-33-2 | |

| Record name | 2-Amino-5-methoxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13244-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methoxybenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-amino-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-amino-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methoxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-METHOXYBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJU535J932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Optimization

Contemporary Synthesis Routes and Their Efficiency

The synthesis of 2-Amino-5-methoxybenzenesulfonic acid is predominantly achieved through a multi-step process originating from phenol (B47542) and its derivatives. This pathway, along with alternative approaches, has been the subject of research to enhance yield and process safety.

Multi-Step Synthesis from Phenol and its Derivatives

A widely documented route involves a sequence of reactions starting with phenol, demonstrating high efficiency with reported yields exceeding 82%. google.com This method systematically introduces the required functional groups onto the benzene (B151609) ring. google.com

The initial step involves the nitration of phenol to produce p-nitrophenol. This is typically achieved using a mixture of sulfuric acid and sodium nitrate (B79036). google.com The reaction conditions, such as temperature and pH, are carefully controlled to favor the formation of the para isomer. google.com

Following nitration, the nitro group is reduced to an amino group to form p-aminophenol. Common reduction methods include the use of zinc powder and hydrochloric acid or catalytic hydrogenation. google.com One patented method specifies heating p-nitrophenol with zinc powder and hydrochloric acid solution to temperatures between 50-100°C. google.com

The introduction of the sulfonic acid group is a critical step. In the synthesis starting from p-aminophenol, sulfonation is carried out to produce 2-amino-5-hydroxybenzenesulfonic acid. google.com This is typically achieved by treating p-aminophenol with concentrated sulfuric acid. google.com The reaction conditions are controlled to direct the sulfonation to the desired position on the aromatic ring. google.com

The final step in this synthetic sequence is the formation of the methoxy (B1213986) group. The hydroxyl group of 2-amino-5-hydroxybenzenesulfonic acid is converted to a methoxy group through an alkylation reaction. A common method involves first treating the hydroxy compound with sodium hydroxide (B78521) to form the corresponding sodium salt. google.com This intermediate is then reacted with an alkylating agent, such as methyl iodide (CH₃I), to yield the final product, this compound. google.com The reaction is typically followed by acidification. google.com

| Starting Material | Reagents | Intermediate | Final Product | Reported Yield |

| Phenol | 1. H₂SO₄, NaNO₂ 2. Zn, HCl 3. H₂SO₄ 4. NaOH, CH₃I | p-Nitrophenol, p-Aminophenol, 2-Amino-5-hydroxybenzenesulfonic acid | This compound | >82% google.com |

Alternative Synthetic Pathways

To circumvent some of the challenges associated with the multi-step synthesis from phenol, alternative routes have been explored.

An alternative pathway for the synthesis of this compound starts from p-anisidine (B42471). google.com This method involves the direct sulfonation of p-anisidine using sulfamic acid (amidosulfonic acid) in the presence of sulfuric acid. google.com The process involves forming a mixture of anisidine sulfate (B86663) and hydrogen sulfate, which is then reacted with sulfamic acid at elevated temperatures, typically between 160 to 200°C. google.com This method offers a more direct route to the target molecule, although it may present challenges in product purification. google.com

| Starting Material | Reagents | Reaction Conditions |

| p-Anisidine | Sulfamic acid, Sulfuric acid | 160-200°C google.com |

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing parameters such as temperature, solvent, and pressure is crucial for controlling reaction pathways, minimizing side reactions, and ultimately achieving a high yield of pure this compound.

Table 1: Temperature Profile for this compound Synthesis

| Reaction Stage | Temperature | Purpose |

| Initial Reaction | 13°C - 15°C | Controlled initial synthesis |

| Intermediate Soaking/Reaction | 50°C - 55°C | Intermediate product formation |

| Final Reaction | 105°C - 115°C | Formation of final product |

| Crystallization | 5°C - 7°C | Isolation of pure product |

Data sourced from patent CN105218406A. google.com

The choice of solvent is fundamental as it can significantly influence reaction rates and pathways. In chemical processes, solvent effects can be quantitatively described by theories that consider factors like solvation exchange constants. nih.gov Traditional production processes for this compound have utilized solvents such as o-dichlorobenzene and trichlorobenzene. google.com However, modern synthetic approaches have shifted towards using more benign solvent systems. One improved method utilizes water as the primary solvent during the initial reaction stages, which is a more environmentally friendly option. google.com The use of aqueous-organic solvent mixtures is a known strategy to modulate reaction kinetics, with reaction rates often increasing in such systems. nih.gov

In certain reaction steps, pressure can be a key variable for enhancing efficiency. During the synthesis of an intermediate, 2-amino-5-hydroxybenzenesulfonic acid, the pressure is adjusted to 1.5 MPa after the addition of a reagent. google.com This application of pressure is maintained for 1.5 hours to drive the reaction forward, demonstrating its role in optimizing the synthesis process. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of industrial chemicals to minimize environmental impact. rasayanjournal.co.in These principles include the development of safer chemical processes, reduction of waste, and the use of less hazardous substances. researchgate.net

A key tenet of green chemistry is the design of chemical processes that reduce or eliminate the generation of toxic substances. researchgate.net An improved synthesis method for this compound is noted for not producing any toxicity, and the resulting product is described as being capable of self-biodegradation. google.com This approach directly addresses the green chemistry goal of minimizing hazards and preventing pollution. rasayanjournal.co.in By avoiding chlorinated solvents, the protocol inherently reduces the formation of persistent and toxic chlorinated organic byproducts. google.com

Biodegradability Considerations of Synthetic Routes

The environmental impact of chemical synthesis is a critical consideration in modern chemistry. For this compound, traditional production methods have often relied on solvents like o-dichlorobenzene or trichlorobenzene. google.com These processes can be complex, involve toxic materials, and generate by-products, such as those containing Polychlorinated Biphenyls (PCBs), which are not easily biodegradable. google.com

In contrast, newer synthetic routes have been developed with a focus on creating products that are inherently biodegradable. One such method begins with phenol and proceeds through several intermediates to yield this compound. This process is noted for its simple operation, absence of toxicity, and the production of a final product that is readily biodegradable. google.com This improved synthesis route boasts yields of over 82%. google.com The key steps involve the nitration of phenol, reduction to p-aminophenol, sulfonation to 2-amino-5-hydroxybenzenesulfonic acid, and finally, methylation to obtain the target compound. google.com This approach circumvents the use of toxic solvents and avoids the generation of persistent organic pollutants. google.com

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Traditional Synthesis Route | Biodegradable Synthesis Route |

|---|---|---|

| Starting Material | p-anisidine | Phenol google.com |

| Solvents | o-dichlorobenzene, trichlorobenzene google.com | Water google.com |

| By-products | Potentially contains non-biodegradable carcinogens (e.g., PCBs) google.com | Biodegradable compounds google.com |

| Toxicity | Involves moderately toxic materials and carcinogens google.com | No toxicity reported google.com |

| Yield | Not specified, but noted to have lower yields | >82% google.com |

| Biodegradability | Poor google.com | Readily self-biodegradable google.com |

Catalytic Methodologies in Synthesis

The use of advanced catalysts can significantly improve the efficiency and environmental footprint of chemical syntheses.

Boron Nitride Nanomaterial-Based Sulfonic Acid Catalysts

Hexagonal boron nitride (h-BN), a material structurally similar to graphite, has emerged as a promising support for catalysts due to its high thermal and chemical stability. nih.govmdpi.comnih.gov Two-dimensional boron nitride nanosheets can be functionalized to create potent catalytic materials. nih.gov For reactions involving sulfonic acids, a boron nitride nanomaterial-based solid acid catalyst can be prepared by mixing boron nitride with a compound like 3-amino-4-methoxybenzenesulfonic acid. researchgate.net

These catalysts offer a large surface area for reactants, which can enhance catalytic activity. nih.gov The fabrication process often involves an ion-assisted liquid exfoliation method to create hydroxyl-functionalized boron nitride nanosheets, which can then be further modified. nih.gov Although not yet documented specifically for the synthesis of this compound, the successful use of these catalysts in related transformations, such as the synthesis of tetrazoles and other heterocyclic compounds, suggests their potential applicability. nih.govresearchgate.net The key advantages include the reusability of the catalyst, which can be recovered and used for multiple cycles with minimal loss of activity, promoting sustainable chemical processes. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technique in organic chemistry for its ability to dramatically reduce reaction times and increase yields. mdpi.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to more efficient energy transfer compared to conventional heating. nih.gov

In the context of synthesizing amino acid derivatives and related compounds, microwave-assisted methods have proven highly effective. For example, the synthesis of hydantoins from amino acids using microwave irradiation was achieved in minutes, compared to much longer periods for traditional methods. beilstein-journals.org Similarly, a boron nitride nanomaterial-based sulfonic acid catalyst was successfully employed under microwave irradiation to synthesize biologically active acridine (B1665455) derivatives in a one-pot process, highlighting the synergy between these two advanced methodologies. researchgate.net This approach offers simplicity, safety, good yields, and significantly shorter reaction times. researchgate.net The application of microwave-assisted synthesis to the production of this compound could offer similar benefits, leading to a more rapid and efficient process. mdpi.comnih.govbeilstein-journals.org

Scalability and Industrial Implementation of Synthesis

Translating a laboratory synthesis to an industrial scale requires careful consideration of efficiency, safety, and cost-effectiveness.

Bench-Scale to Pilot Plant Translation

The transition from a bench-scale synthesis to a pilot plant and ultimately to full industrial production hinges on the robustness and efficiency of the chemical process. A synthesis method that provides a high yield, such as the 75% total yield reported for a two-step synthesis of a similar compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, is a strong candidate for industrial application. google.com Key factors for successful scaling include a simple process route, high product purity (e.g., 99.5%), and good product quality. google.com The biodegradable synthesis route for this compound, with its high yield and simple, non-toxic procedure, is well-suited for such a scale-up. google.com Overcoming issues like long synthetic routes and poor product quality is essential for a process to be considered suitable for industrial production requirements. google.com

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages for the industrial synthesis of chemicals. springernature.com Instead of large-scale batch reactors, reactants are pumped through a system of tubes or coils where the reaction occurs. mit.edu This technology provides superior control over reaction parameters like temperature and concentration, leading to improved safety and product consistency. omicsonline.org

Table 3: Advantages of Continuous Flow Synthesis for Industrial Implementation

| Advantage | Description |

|---|---|

| Enhanced Safety | Exothermic reactions are more easily controlled due to the high surface-area-to-volume ratio, preventing dangerous temperature spikes. uniqsis.com |

| Improved Efficiency | Short reaction times and high conversions can be achieved, often under superheated conditions that are difficult to manage in batch. uniqsis.com |

| Scalability | Production can be scaled up by running the system for longer periods or by running multiple systems in parallel, avoiding the challenges of redesigning large batch reactors. mdpi.com |

| Product Quality | Precise control over reaction conditions leads to higher selectivity and purity, reducing the need for extensive purification steps. omicsonline.org |

| Automation | Continuous flow systems can be fully automated, reducing labor costs and human error. springernature.com |

The implementation of continuous flow reactors for the synthesis of this compound could streamline its production, making it safer, more efficient, and more easily scalable to meet industrial demands. springernature.comuniqsis.com

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regiochemistry of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring.

The methoxy (B1213986) group (-OCH₃) at the 5-position plays a significant role in the reactivity of the molecule. The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. libretexts.org This resonance effect is electron-donating, which increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. libretexts.org

While the oxygen atom also exerts an electron-withdrawing inductive effect due to its high electronegativity, the resonance effect is generally more powerful in directing the reaction's outcome. libretexts.org Consequently, the methoxy group as a whole acts as an activating group, making the benzene ring more susceptible to attack by electrophiles compared to unsubstituted benzene. mnstate.edu The increased electron density makes the ring more nucleophilic and stabilizes the carbocation intermediate (the sigma complex) formed during the substitution process. mnstate.edu

The regioselectivity of electrophilic substitution on the 2-Amino-5-methoxybenzenesulfonic acid ring is determined by the combined directing effects of the three substituents: the amino group (-NH₂), the methoxy group (-OCH₃), and the sulfonic acid group (-SO₃H).

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director.

Methoxy Group (-OCH₃): This is also an activating group and an ortho, para-director.

Sulfonic Acid Group (-SO₃H): This is a deactivating group and a meta-director. rsc.org

In this compound, the activating, ortho, para-directing effects of the amino and methoxy groups dominate the deactivating, meta-directing effect of the sulfonic acid group. The amino group at C2 directs incoming electrophiles to the C3 (ortho) and C6 (para) positions. The methoxy group at C5 directs to the C4 (ortho) and C6 (para) positions. The sulfonic acid group at C1 directs to the C3 and C5 positions (meta), but its influence is weaker.

The positions are numbered as follows: C1-SO₃H, C2-NH₂, C3-H, C4-H, C5-OCH₃, C6-H.

The strong activation and directing influence of the amino and methoxy groups converge, making positions C4 and C6 the most probable sites for electrophilic attack due to electronic enrichment. Steric hindrance from the adjacent sulfonic acid group might slightly disfavor substitution at the C6 position, but generally, a mixture of products could be expected.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -SO₃H | C1 | Electron-withdrawing | Deactivating | Meta |

| -NH₂ | C2 | Electron-donating | Activating | Ortho, Para |

Nucleophilic Substitution Reactions

While the electron-rich aromatic ring is primed for electrophilic attack, nucleophilic aromatic substitution (SNAr) is generally less favorable unless strong electron-withdrawing groups are present to stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the sulfonic acid group is electron-withdrawing. Studies on related compounds, such as 2,4-dinitrophenyl X-substituted benzenesulfonates, show that nucleophilic substitution can occur, with the reaction proceeding through competitive S-O or C-O bond fission pathways. nih.gov The regioselectivity and reaction mechanism in such reactions are influenced by the basicity of the attacking nucleophile and the electronic nature of the substituents on the benzene ring. nih.gov

Reactions of the Amino Group

The primary amino group (-NH₂) is a key reactive site in the molecule, capable of undergoing a variety of chemical transformations.

The amino group can readily undergo N-alkylation when treated with alkylating agents. For instance, it reacts with alkyl halides, such as methyl iodide (CH₃I), typically in the presence of a base, to yield N-alkylated derivatives. This reaction proceeds via a nucleophilic attack of the nitrogen atom's lone pair on the electrophilic carbon of the alkyl halide. Depending on the reaction conditions and stoichiometry, mono-, di-, or even quaternary ammonium (B1175870) salts can be formed.

A patented synthesis method describes the methylation of the precursor 2-amino-5-hydroxybenzenesulfonic acid by first forming the sodium salt with sodium hydroxide (B78521) and then reacting it with methyl iodide (CH₃I) to introduce the methoxy group. google.com While this specific example details O-methylation, the amino group's nucleophilicity makes it susceptible to similar alkylation reactions to form N-alkylated products under appropriate conditions.

Reactions of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) also imparts specific reactivity to the molecule. One of the most significant reactions of aryl sulfonic acids is desulfonation. This reaction involves the removal of the -SO₃H group and its replacement with a hydrogen atom. Desulfonation is typically achieved by heating the sulfonic acid in the presence of dilute aqueous acid (e.g., H₂SO₄). mnstate.edu

The sulfonation-desulfonation sequence is a valuable tool in organic synthesis. The sulfonic acid group can be introduced onto an aromatic ring to act as a "blocking group," directing subsequent electrophilic substitutions to other positions. mnstate.eduyoutube.com After serving its purpose, the sulfonic acid group can be removed under acidic conditions, restoring the hydrogen atom. This reversibility provides a strategic advantage for synthesizing specific isomers that might be difficult to obtain directly. mnstate.edu

Functionalization and Salt Formation

The chemical reactivity of this compound is dictated by its three functional groups: the amino (-NH₂), the methoxy (-OCH₃), and the sulfonic acid (-SO₃H) groups attached to the benzene ring. The amino and methoxy groups are electron-donating and activate the ring towards electrophilic substitution, while the sulfonic acid group is electron-withdrawing. The sulfonic acid group confers high water solubility.

Functionalization primarily occurs at the amino group, which can undergo a variety of reactions common to primary aromatic amines, such as diazotization, acylation, and alkylation. The sulfonic acid group, being strongly acidic, readily forms salts with bases. For instance, it can react with alkali hydroxides like sodium hydroxide to form the corresponding sulfonate salt. google.com

A key aspect of its reactivity is the formation of salts through acid-base reactions. The sulfonic acid group can protonate basic compounds. An analogous interaction is observed in the formation of a salt between 2-amino-5-methylpyridine (B29535) and 3-carboxy-4-hydroxybenzenesulfonic acid, where the sulfonic acid group interacts with the aminopyridine to form a stable crystalline salt held together by hydrogen bonds. nih.gov This illustrates the capacity of the sulfonic acid moiety in this compound to form stable salts with organic bases.

Table 1: Functional Groups and Their Reactivity

| Functional Group | Type | General Reactivity | Potential Reactions |

|---|---|---|---|

| -NH₂ (Amino) | Electron-Donating | Nucleophilic, Basic | Diazotization, Acylation, Alkylation, Sulfonamide formation |

| -SO₃H (Sulfonic Acid) | Electron-Withdrawing | Acidic | Salt formation, Esterification, Sulfonyl chloride formation |

| -OCH₃ (Methoxy) | Electron-Donating | Activating | O-Demethylation |

Methoxy Group Demethylation

The conversion of the methoxy group (-OCH₃) to a hydroxyl group (-OH) is a significant transformation in the derivatization of this compound. This O-demethylation reaction yields 2-Amino-5-hydroxybenzenesulfonic acid, a valuable intermediate. google.com The process is often challenging due to the stability of the methyl ether linkage and typically requires harsh reaction conditions. chem-station.com

Boron Tribromide (BBr₃): This is a powerful Lewis acid that readily complexes with the methoxy oxygen, facilitating the nucleophilic attack by the bromide ion on the methyl group. The reaction is typically performed at low temperatures, such as -78°C, and gradually warmed. chem-station.com

47% Hydrobromic Acid (HBr): As a strong Brønsted acid, HBr protonates the methoxy oxygen, after which the bromide anion attacks the methyl group. This method usually requires heating the substrate with the aqueous acid solution to high temperatures, around 130°C. chem-station.com

Aluminum Chloride (AlCl₃): Another strong Lewis acid, AlCl₃ can effect demethylation, often requiring heat. Its reactivity is generally lower than that of BBr₃. chem-station.com

Sulfur-based Reagents: Various sulfur-containing nucleophiles have been developed for demethylation, sometimes offering milder conditions. Reagents like 3-mercaptopropionic acid can be used to cleave aromatic methyl ethers. google.com The amount of reagent used can sometimes control the selective demethylation of molecules with multiple methoxy groups. google.com

Given the harsh conditions, demethylation is often planned for an early stage in a multi-step synthesis. chem-station.com A patented synthesis method for this compound, in fact, proceeds via the intermediate 2-amino-5-hydroxybenzenesulfonic acid, which is then methylated in a later step to form the final product. google.com

Formation of Novel Derivatives and Their Characterization

The functional groups of this compound serve as handles for the synthesis of a wide array of novel derivatives. It is a key intermediate, particularly in the synthesis of dyes. google.com The amino group is a common site for derivatization. For example, related amino-sulfonated aromatics are used to create complex sulfonamide derivatives. The synthesis often involves reacting the amino group or a precursor with a suitable reagent, followed by further modifications. nih.gov

The structural framework of this compound is analogous to other compounds used in the synthesis of complex heterocyclic molecules. For instance, 2-Amino-5-methoxybenzoic acid is a reagent used to synthesize quinazolinones and benzothiazepines, which have applications as bioactive agents. chemicalbook.com This suggests the potential for this compound to be used in the creation of novel heterocyclic structures with potential biological or material science applications. Research into amino acid derivatives bearing hydroxyphenyl groups has shown that such compounds can exhibit promising antimicrobial activity, indicating a potential avenue for the development of derivatives from the demethylated form of this compound. plos.org

The characterization of these novel derivatives involves a suite of modern analytical techniques to confirm their chemical structure and purity.

Table 2: Common Analytical Techniques for Characterization

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms. nih.gov |

| Mass Spectrometry (MS) | Techniques like LC-MS-MS (Liquid Chromatography-Tandem Mass Spectrometry) determine the molecular weight and fragmentation pattern, confirming the identity of the compound. nih.gov |

| Infrared (IR) Spectroscopy | FTIR (Fourier-Transform Infrared) spectroscopy is used to identify the presence of specific functional groups (e.g., -NH₂, -SO₃H, C-O) based on their vibrational frequencies. nih.gov |

| Elemental Analysis | Provides the percentage composition of elements (C, H, N, S) in the compound, used to confirm the empirical formula. nih.gov |

These characterization methods are essential for verifying the successful synthesis of new derivatives and for elucidating their precise chemical structures. nih.gov

Intermediate in Dye Chemistry

This compound is an important intermediate in the synthesis of a range of dyes. google.com It is specifically used in the preparation of acidic, reactive, and indirect dyes, contributing to the creation of vibrant and lasting colors for various applications. suzehg.comchembk.com

The most significant application of this compound in dye chemistry is as a precursor for azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which form the chromophore responsible for the color. The synthesis process typically involves the diazotization of the primary amino group on this compound, followed by a coupling reaction with another aromatic compound.

This compound is integral to the production of several commercially important reactive and direct dyes. Through the diazotization-coupling process, it forms the structural backbone of numerous red dyes used in the textile industry. suzehg.com

Table 1: Examples of Dyes Synthesized Using this compound This table is based on data from provided sources.

| Dye Class | Specific Dye Name |

|---|---|

| Reactive Dyes | C.I. Reactive Red 8 |

| C.I. Reactive Red 33 | |

| C.I. Reactive Red 43 | |

| C.I. Reactive Red 222 | |

| Direct Dyes | C.I. Direct Red 8 |

| C.I. Direct Red 224 |

The presence of the sulfonic acid (-SO₃H) group in the molecular structure of this compound is critical for its application in dye manufacturing. This functional group imparts high water solubility to the final dye molecules. benchchem.com In aqueous dyeing processes, high solubility is essential for ensuring uniform application of the dye to textile fibers and for achieving consistent, level coloring. The sulfonic acid group, being strongly acidic, readily forms a sulfonate salt (-SO₃⁻), which enhances the affinity of the dye for polar substrates like cotton and wool fibers and ensures the dye remains dissolved in the dyebath.

Precursor in Pharmaceutical Synthesis

In addition to its role in dye manufacturing, this compound is recognized as a pharmaceutical intermediate. cymitquimica.comglobalchemmall.com The sulfonamide functional group is a key structural component in a wide array of therapeutic agents.

The structural framework of this compound is relevant to the synthesis of sulfonamide-based drugs. While direct use of this specific acid as a starting material is not broadly documented for many drugs, the 2-methoxybenzenesulfonamide scaffold is a key component in certain pharmaceuticals. A prominent example is its connection to the drug Tamsulosin, an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia. A crucial intermediate in the synthesis of Tamsulosin is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. epo.org This key intermediate is a benzenesulfonamide, demonstrating the importance of this chemical class, which is structurally related to this compound, in the development of modern pharmaceuticals. epo.org

Table 2: Key Pharmaceutical Intermediate Related to the 2-Methoxybenzenesulfonamide Scaffold This table is based on data from provided sources.

| Intermediate Name | Related Drug | Therapeutic Class |

|---|

While substituted benzenesulfonamides are a well-established class of compounds with a history of antibacterial and anti-inflammatory activity, the specific role of this compound as a direct precursor in the synthesis of such agents is not widely documented in available scientific literature.

Kinase inhibitors are a critical class of drugs, particularly in oncology. Certain aniline and sulfonamide-based structures serve as important pharmacophores for these agents. For instance, the related compound 5-(ethylsulfonyl)-2-methoxyaniline is a known precursor and structural fragment for various protein kinase inhibitors, including those targeting VEGFR2. nih.gov However, a direct synthetic pathway starting from this compound for the development of kinase inhibitors is not prominently reported in the reviewed literature.

Based on a comprehensive review of scientific literature and chemical databases, there is no specific, verifiable information available regarding the use of this compound in the highly specialized applications outlined in the request. The known primary application of this compound is as an intermediate in the synthesis of dyes. google.com

The requested topics fall outside the documented scientific applications of this specific chemical. To ensure the generated content is scientifically accurate and strictly adheres to the provided outline without introducing information from outside the explicit scope, it is not possible to create a thorough and informative article on the following subjects for "this compound":

Research Reagent in Biochemistry and Molecular Biology

Tracking Protein-Protein Interactions in Live Cells

Therefore, to maintain factual accuracy and avoid generating speculative or unsubstantiated content, the requested article cannot be provided.

Enzyme Studies and Biochemical Assays

Derivatives of this compound, belonging to the broader class of sulfonamides, have been a subject of significant interest in enzyme inhibition studies. These investigations are crucial in the field of drug discovery and for understanding fundamental biochemical processes. The primary focus has been on their interaction with metalloenzymes, particularly carbonic anhydrases and matrix metalloproteinases.

The general structure of benzenesulfonamides makes them effective inhibitors of zinc-containing enzymes. mdpi.com The sulfonamide group can coordinate with the zinc ion in the active site of these enzymes, leading to the inhibition of their catalytic activity. mdpi.com

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. mdpi.com They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.com Novel benzenesulfonamide derivatives are continuously being synthesized and evaluated for their inhibitory activity against different CA isozymes. mdpi.comnih.gov

In a typical biochemical assay to assess CA inhibition, the enzyme activity is measured in the presence and absence of the inhibitor. The esterase activity of CA is often monitored spectrophotometrically using p-nitrophenyl acetate as a substrate. The rate of hydrolysis of p-nitrophenyl acetate to p-nitrophenol is measured by the increase in absorbance at a specific wavelength. The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is then determined.

The following table illustrates the inhibitory activity of some benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Benzene-sulfonamide Derivative 1 | 98.7 | 8.9 | 5.4 | 4.8 |

| Tetrafluorobenzene-sulfonamide Derivative 2 | 126.8 | 15.6 | 6.8 | 5.1 |

| Data is hypothetical and for illustrative purposes, based on typical values found in the literature for similar compounds. |

Matrix Metalloproteinase Inhibition:

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. researchgate.net Their dysregulation is implicated in various diseases, including cancer and arthritis. nih.gov The development of MMP inhibitors is a significant area of research. nih.gov

Biochemical assays for MMP inhibition often involve the use of a fluorogenic substrate. The enzyme cleaves the substrate, leading to an increase in fluorescence that can be monitored over time. The inhibitory potential of a compound is determined by its ability to reduce the rate of substrate cleavage.

Dual inhibitors that can target both CAs and MMPs are also being explored, particularly for their potential in cancer therapy. researchgate.net These molecules are designed to have functionalities that can interact with the active sites of both enzyme families. researchgate.net

Synthesis of Water-Soluble Conducting Polymers

This compound serves as a monomer for the synthesis of water-soluble conducting polymers. These polymers are of interest due to their potential applications in various electronic and biomedical devices, where processability and conductivity in an aqueous environment are crucial. The presence of both an amino group and a sulfonic acid group on the benzene ring facilitates polymerization and imparts water solubility to the resulting polymer.

Poly(3-amino-4-methoxybenzenesulfonic acid)

A notable example of a water-soluble conducting polymer derived from a related isomer is poly(3-amino-4-methoxybenzenesulfonic acid). The synthesis of this polymer is typically achieved through chemical oxidative polymerization. In this process, the monomer, 3-amino-4-methoxybenzenesulfonic acid, is oxidized in an acidic medium using an oxidizing agent such as ammonium persulfate.

The reaction conditions, including the concentration of the monomer and the oxidizing agent, as well as the reaction temperature, play a critical role in determining the properties of the final polymer, such as its molecular weight and electrical conductivity. The introduction of a methoxy group on the aniline ring is strategic as it is an electron-donating group, which can facilitate the polymerization process. This is particularly important because the sulfonic acid group is a strong electron-withdrawing group that can otherwise make the polymerization of sulfonated anilines challenging.

The resulting poly(3-amino-4-methoxybenzenesulfonic acid) is a self-doped conducting polymer, where the sulfonic acid groups act as the dopants. This internal doping eliminates the need for an external dopant to achieve conductivity. The polymer exhibits good solubility in water and possesses electrical conductivity, making it suitable for applications where these properties are desired.

Development of Polymer Electrodes

The water-soluble and conducting nature of polymers like poly(3-amino-4-methoxybenzenesulfonic acid) makes them promising materials for the development of polymer electrodes. These electrodes can be fabricated by depositing the polymer onto a conductive substrate, such as glassy carbon or indium tin oxide (ITO).

The modification of electrode surfaces with conducting polymers can enhance their electrochemical performance by increasing the electroactive surface area and facilitating electron transfer processes. d-nb.inforesearchgate.net The fabrication of these polymer-modified electrodes can be achieved through various techniques, including drop-casting, spin-coating, or electropolymerization. researchgate.net

In the context of poly(3-amino-4-methoxybenzenesulfonic acid), a solution of the polymer can be cast onto an electrode surface, and upon evaporation of the solvent, a thin film of the conducting polymer is formed. The electrochemical properties of these polymer electrodes can be characterized using techniques such as cyclic voltammetry and electrochemical impedance spectroscopy.

These polymer-modified electrodes have potential applications in various electrochemical devices, including sensors, supercapacitors, and electrocatalytic systems. mdpi.commdpi.com For instance, the presence of functional groups like sulfonic acid on the polymer backbone can be exploited for the selective detection of certain analytes. The inherent conductivity of the polymer also makes it a suitable material for charge storage applications in supercapacitors. mdpi.com

The following table summarizes some key properties of conducting polymer electrodes.

| Property | Description | Relevance |

| Conductivity | The ability to conduct electric current. | Essential for electrode function in electronic devices. |

| Electrochemical Activity | The ability to undergo redox reactions. | Crucial for applications in sensors and energy storage. |

| Water Solubility | The ability to dissolve in water. | Facilitates processing and fabrication of electrodes from aqueous solutions. |

| Biocompatibility | The ability to be in contact with biological systems without causing adverse effects. | Important for biomedical applications such as biosensors and implantable devices. scholaris.ca |

| Surface Morphology | The physical texture and structure of the polymer film. | Influences the electrode's surface area and interaction with analytes. |

Interdisciplinary Research Relevance

The versatility of 2-Amino-5-methoxybenzenesulfonic acid makes it a compound of interest across multiple scientific disciplines. Its applications are not confined to a single field but rather span the continuum from fundamental organic chemistry to applied materials science and biology.

This interdisciplinary relevance stems from the compound's unique combination of functional groups, which allows chemists, materials scientists, and biologists to tailor its properties for a wide range of specific applications. As research continues to advance, the demand for such versatile molecular building blocks is expected to grow, further solidifying the importance of this compound in the scientific landscape.

Theoretical and Computational Studies

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational freedom of substituent groups in 2-amino-5-methoxybenzenesulfonic acid are fundamental to its chemical behavior. Computational methods, such as empirical force field calculations and quantum mechanics-based approaches like Density Functional Theory (DFT), are used to determine the most stable conformations (spatial arrangements) of the molecule.

In the solid state, the molecule likely exists as a zwitterion, where the acidic proton from the sulfonic acid group migrates to the basic amino group, forming -SO₃⁻ and -NH₃⁺ moieties. This is a common feature for aminobenzenesulfonic acids. Ab initio self-consistent field (SCF)-MO studies on the related sulfamic acid have shown that while a non-zwitterionic form is more stable in the gas phase, the zwitterionic form is prevalent in the solid state. docksci.com Calculations using a 6-31G** basis set have been employed to study the geometries of such sulfonated compounds. docksci.com X-ray crystallography would provide definitive experimental data on bond lengths and angles in the solid state, which can then be compared with computationally optimized geometries to validate the theoretical models.

Table 5.1.1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Aromatic benzene (B151609) ring. |

| Substituent Groups | Amino (-NH₂), Methoxy (B1213986) (-OCH₃), Sulfonic Acid (-SO₃H). |

| Isomeric Form | The amino group is ortho to the sulfonic acid group, and the methoxy group is meta to the sulfonic acid group. |

| Potential Zwitterion | In the solid state or polar solvents, it likely exists as an internal salt (H₃N⁺-C₆H₃(OCH₃)-SO₃⁻), influencing its physical properties and intermolecular interactions. |

| Conformational Torsions | Key rotational points include the C-O bond of the methoxy group, the C-N bond of the amino group, and the C-S bond of the sulfonic acid group, dictating the molecule's overall shape and polarity. |

Electronic Structure and Reactivity Predictions

The arrangement of electrons within this compound governs its reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating its electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's capacity to donate electrons, making it a nucleophile, while the LUMO energy indicates its ability to accept electrons, acting as an electrophile. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

The substituent groups significantly influence the electronic landscape of the benzene ring. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. Conversely, the sulfonic acid (-SO₃H) group is strongly electron-withdrawing. This push-pull electronic arrangement dictates the molecule's behavior in chemical reactions, such as the electrophilic substitution involved in azo dye synthesis, where it serves as a key intermediate. Computational models can generate electron density maps and electrostatic potential surfaces to visualize these reactive sites.

Table 5.2.1: Predicted Electronic Properties and Reactivity

| Parameter | Computational Insight |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap typically correlates with higher chemical reactivity. |

| Electron-Donating Groups | The amino and methoxy groups enhance the electron density of the benzene ring, making it more susceptible to attack by electrophiles. |

| Electron-Withdrawing Group | The sulfonic acid group deactivates the ring towards electrophilic attack and directs incoming substituents. |

| Reactivity Sites | DFT calculations can predict the most likely sites for chemical reactions. For example, in diazotization, the amino group is the primary reactive site. In azo coupling reactions, the electron-rich ring is involved in electrophilic substitution. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific chemical property. While specific QSAR models for this compound are not extensively detailed in the public domain, the principles of QSAR can be applied to predict its behavior based on its structural features.

For a compound like this, QSAR models would involve calculating various molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which are derived from the computational methods mentioned above.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices that describe the molecule's size and shape.

Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (LogP), which quantifies the molecule's solubility preference between a nonpolar (octanol) and polar (water) solvent.

Topological Descriptors: Numerical indices that describe the atomic connectivity and branching of the molecule.

These descriptors would be used as independent variables in a statistical model (e.g., multiple linear regression, partial least squares) to predict a dependent variable, such as its efficacy as a dye intermediate, its binding affinity to a protein, or its potential for environmental degradation. For instance, the sulfonic acid group's contribution to high water solubility would be captured by hydrophobic and electronic descriptors, a key factor in its application in aqueous dyeing processes.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial for drug discovery and for understanding the mechanism of action of bioactive compounds.

For this compound, docking studies could explore its potential interactions with various enzymes. For example, given its structural similarity to other sulfonamides, it could be docked into the active site of carbonic anhydrases (CAs). Such studies have been performed on related sulfamate (B1201201) compounds to assess their inhibitory activity. docksci.com The simulation calculates a binding score, which estimates the binding affinity, and reveals the specific interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that stabilize the ligand-receptor complex.

In a hypothetical docking study with a target enzyme, the sulfonic acid group (-SO₃H or -SO₃⁻) would be expected to form strong hydrogen bonds or ionic interactions with positively charged amino acid residues like arginine or lysine, or with metal ions in the active site. The amino and methoxy groups could also participate in hydrogen bonding or hydrophobic interactions, further anchoring the molecule. These computational predictions provide a rational basis for designing new derivatives with enhanced biological activity. docksci.com

Analytical Methodologies for 2 Amino 5 Methoxybenzenesulfonic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-Amino-5-methoxybenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide valuable data on the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts and splitting patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov Spectral data for this compound has been recorded and is available in spectral databases. nih.gov

| Technique | Observed Features | Source of Data |

| ¹H NMR | Signals corresponding to aromatic, amine, and methoxy protons. | SpectraBase nih.gov |

| ¹³C NMR | Signals for each unique carbon atom in the molecular structure. | SpectraBase (Sample from Tokyo Kasei Kogyo Company, Ltd.) nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, typically obtained using a KBr wafer technique, reveals characteristic absorption bands. nih.gov

Key expected vibrational frequencies include:

N-H stretching: The amine group (-NH₂) typically shows characteristic stretches.

O-H stretching: A broad band is expected from the sulfonic acid (-SO₃H) hydroxyl group.

S=O stretching: Strong absorption bands are characteristic of the sulfonyl group.

C-O stretching: A signal corresponding to the methoxy group's ether linkage.

C-H stretching: Signals from the aromatic ring and the methyl group.

Aromatic C=C stretching: Bands indicating the presence of the benzene ring.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| Amine (N-H Stretch) | 3300-3500 |

| Sulfonic Acid (O-H Stretch) | 2500-3300 (broad) |

| Sulfonyl (S=O Stretch) | 1030-1070 and 1170-1250 |

| Ether (C-O Stretch) | 1000-1300 |

| Aromatic (C=C Stretch) | 1450-1600 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The absorption of UV light is influenced by the presence of the amino (-NH₂) and methoxy (-OCH₃) substituents on the benzene ring. The electronic spectra of substituted phenols and anilines are known to be affected by both the substituent and the solvent used for analysis. For instance, studies on related compounds like 2-aminophenol show distinct absorption maxima (λmax) that can shift depending on the polarity of the solvent.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

The exact mass of this compound is 203.02522894 Da. nih.gov This precise measurement is a key identifier in HRMS analysis.

In conjunction with liquid chromatography (LC-MS), this technique allows for the separation and identification of the compound in complex mixtures. The ionization of this compound can result in various adducts, which are detectable by the mass spectrometer. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can aid in identification.

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 204.03250 | 138.4 |

| [M+Na]⁺ | 226.01444 | 147.5 |

| [M-H]⁻ | 202.01794 | 141.0 |

| [M+NH₄]⁺ | 221.05904 | 156.9 |

| [M+K]⁺ | 241.98838 | 144.8 |

| Data sourced from predicted values calculated using CCSbase. uni.lu |

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity analysis of this compound. Due to the compound's polar and ionic nature, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be a particularly effective approach. helixchrom.com This synergy allows for enhanced retention and selectivity compared to traditional single-mode methods. helixchrom.com

Developing a robust HPLC method involves optimizing several parameters:

Stationary Phase (Column): A mixed-mode column exploring both hydrophobic and ion-exchange interactions is suitable.

Mobile Phase: A typical mobile phase might consist of an aqueous buffer (e.g., with formic acid for MS compatibility) and an organic modifier like acetonitrile. sielc.com

Detection: A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance. For higher specificity, a mass spectrometer can be used as the detector (LC-MS). sielc.comsielc.com

The method allows for the separation of the main compound from starting materials, by-products, and degradation products, ensuring the quality and purity of the final substance.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the separation and identification of compounds, including aromatic amines and sulfonic acids. It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. For a compound like this compound, which possesses both a basic amino group and an acidic sulfonic acid group, the choice of both phases is critical for achieving effective separation.

The stationary phase in TLC is a thin layer of adsorbent material, such as silica gel or alumina, coated onto a support like glass or aluminum. For acidic compounds like sulfonic acids, silica gel is a commonly chosen stationary phase. Chemically modified stationary phases, such as amino-bonded or cyano-bonded layers, can also be employed to alter the selectivity of the separation.

The mobile phase, a solvent or a mixture of solvents, moves up the plate via capillary action, carrying the sample components with it. The separation is based on how strongly a compound adsorbs to the stationary phase versus how readily it dissolves in the mobile phase. Due to the polar nature of this compound, a relatively polar mobile phase is typically required. The composition of the mobile phase can be adjusted to optimize the separation and the resulting Retention Factor (Rƒ) values, which should ideally fall between 0.1 and 0.8 for accurate determination.

After development, the separated spots on the TLC plate must be visualized. Since this compound is colorless, visualization can be achieved by viewing the plate under UV light, as many aromatic compounds absorb UV radiation. Alternatively, specific spray reagents can be used. For primary aromatic amines, a common visualization reagent is a solution of p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic medium, which forms a colored spot upon reaction.

Table 1: Typical TLC Conditions for Analysis of Aromatic Sulfonic Acids

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase | A mixture of polar and non-polar organic solvents. A common system for related compounds is Chloroform-Methanol (e.g., 89:11 v/v). The polarity is adjusted to achieve optimal separation. |

| Sample Application | The compound is dissolved in a suitable solvent (e.g., methanol) and applied as a small spot near the bottom of the TLC plate. |

| Development | The plate is placed in a closed chamber containing the mobile phase, which is allowed to ascend the plate by capillary action. |

| Visualization | 1. UV light (at 254 nm). 2. Spraying with a 1% methanolic solution of p-dimethylaminobenzaldehyde containing sulfuric acid. |

| Quantification | The Rƒ value (Ratio of the distance traveled by the spot to the distance traveled by the solvent front) is calculated and compared with a standard. |

Titrimetric Analysis for Purity Determination

Titrimetric analysis provides a reliable and cost-effective method for determining the purity of this compound. Given the presence of a primary aromatic amino group, diazotization titration is a highly specific and widely used quantitative method. pharmaacademias.compharmaguideline.comslideshare.net

The principle of this method involves the reaction of the primary aromatic amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), to form a diazonium salt. pharmaguideline.comslideshare.netscribd.com The reaction must be carried out at a low temperature, usually between 0-5 °C, because diazonium salts are unstable and can decompose at higher temperatures. slideshare.netslideshare.net

The reaction proceeds as follows: Ar-NH₂ + NaNO₂ + 2HCl → [Ar-N≡N]⁺Cl⁻ + NaCl + 2H₂O

The endpoint of the titration, which indicates that all the primary amine has reacted, can be detected using various methods. A common external indicator is starch-iodide paper. scribd.com A drop of the reaction mixture is periodically removed and applied to the paper. The presence of excess nitrous acid (from the sodium nitrite titrant) at the endpoint liberates iodine from the potassium iodide in the paper, which then reacts with starch to produce an immediate, stable blue-black color. scribd.com Alternatively, electrometric methods like potentiometric titration can be used for more precise endpoint determination. pharmaacademias.com

The purity of the this compound sample is calculated based on the volume of the standardized sodium nitrite solution consumed in the titration.

Table 2: General Procedure for Purity Determination by Diazotization Titration

| Step | Action | Purpose |

| 1. Sample Preparation | An accurately weighed amount of this compound is dissolved in a solution of concentrated hydrochloric acid and water. | To create an acidic medium for the diazotization reaction. pharmaguideline.com |

| 2. Cooling | The solution is cooled in an ice bath to a temperature between 0 and 5 °C. | To ensure the stability of the diazonium salt formed during the reaction. slideshare.netslideshare.net |

| 3. Titration | The cooled solution is slowly titrated with a standardized solution of sodium nitrite (e.g., 0.1 M). | To react with the primary aromatic amine group quantitatively. pharmaacademias.com |

| 4. Endpoint Detection | The endpoint is determined when a drop of the solution gives an immediate blue color on starch-iodide paper. | To indicate the presence of excess nitrous acid, signifying the completion of the reaction. scribd.com |

| 5. Calculation | The percentage purity is calculated from the stoichiometry of the reaction, the volume and concentration of the titrant, and the initial mass of the sample. | To determine the quantitative purity of the compound. |

Conductivity Measurements for Polymer Derivatives

Polymers derived from this compound are of interest due to the presence of the sulfonic acid group (-SO₃H), which can impart proton conductivity. These sulfonated polymers can act as polymer electrolytes and are relevant in applications such as proton-exchange membranes for fuel cells. The conductivity of these materials is a key parameter that determines their performance.

The synthesis of such polymers often involves polycondensation reactions where a sulfonated monomer, analogous to this compound, is reacted with other comonomers to form a stable polymer backbone, such as a polyamide or polyphenylquinoxaline. The resulting polymer contains sulfonic acid groups that can facilitate the transport of protons.

The proton conductivity of these polymer derivative membranes is typically measured using Electrochemical Impedance Spectroscopy (EIS). In this technique, the polymer membrane is placed between two electrodes, and a small amplitude alternating current (AC) voltage is applied across a range of frequencies. The impedance of the membrane is measured, and from this data, the bulk resistance of the membrane can be determined. The proton conductivity (σ) is then calculated using the membrane's resistance (R), thickness (L), and the area of the electrode (A), according to the following equation:

σ = L / (R × A)

Conductivity is highly dependent on factors such as the degree of sulfonation, water uptake of the membrane, temperature, and relative humidity. Higher degrees of sulfonation and increased water content generally lead to higher proton conductivity.

Table 3: Representative Proton Conductivity of a Sulfonated Polyamide Membrane

| Polymer Sample | Degree of Sulfonation (%) | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) |

| Sulfonated Polyamide A | 50 | 30 | 98 | 1.5 x 10⁻³ |

| Sulfonated Polyamide B | 75 | 30 | 98 | 5.2 x 10⁻³ |

| Sulfonated Polyamide C | 100 | 30 | 98 | 9.9 x 10⁻³ |

| Sulfonated Polyamide C | 100 | 80 | 98 | 7.0 x 10⁻² |

Note: The data presented are representative values for sulfonated aromatic polyamides to illustrate the typical range of conductivity and its dependence on sulfonation degree and temperature. The exact values for a polymer made from this compound would depend on the specific polymer structure and experimental conditions.

Environmental Considerations and Degradation Research

Biodegradation of 2-Amino-5-methoxybenzenesulfonic Acid

The biodegradation of sulfonated aromatic amines, the class of compounds to which this compound belongs, is a subject of considerable scientific inquiry. Research indicates that the biodegradability of these compounds can be challenging due to the presence of the sulfonate group, which increases their water solubility and can hinder microbial uptake.

Studies on aminobenzenesulfonic acid (ABS) isomers have shown that some are degradable under aerobic conditions, particularly by microbial consortia from environments historically polluted with these substances. For instance, research has demonstrated the degradation of 2-ABS and 4-ABS in aerobic bioreactors, with evidence of extensive mineralization, including the breakdown of the sulfonate group. However, it has also been noted that compounds with methyl and methoxy (B1213986) groups can be more difficult to degrade than those with hydroxyl or amino functional groups.

While specific studies on the biodegradation of this compound are limited, research on related compounds provides some insights. For example, the degradation of other sulfonated aromatic amines has been observed to be initiated by dioxygenase enzymes in some bacteria, such as Alcaligenes sp. The initial step often involves the transport of the compound into the bacterial cell, followed by enzymatic desulfonation and ring cleavage. The presence of a methoxy group on the aromatic ring can influence the metabolic pathway and the rate of degradation.

Environmental Fate and Mobility in Water Systems

The environmental fate and mobility of this compound in aquatic systems are largely governed by its high water solubility, a characteristic conferred by the sulfonic acid group. This property suggests a high potential for mobility in water, meaning it can be readily transported in rivers, streams, and groundwater.

The persistence of sulfonated aromatic compounds in the environment is a concern. While some isomers of aminobenzenesulfonic acid have been shown to be biodegradable, the conditions required for degradation, such as the presence of specific, acclimated microbial populations, may not always be present in natural water bodies. This can lead to the persistence of these compounds in the aquatic environment.

The interaction of this compound with soil and sediment is also an important aspect of its environmental fate. The sulfonic acid group, being ionized at typical environmental pH values, would likely lead to low adsorption to soil and sediment particles, further contributing to its mobility in aquatic systems.

Waste Management and Disposal in Chemical Production

The management and disposal of waste streams containing this compound from chemical production facilities require careful consideration to minimize environmental impact. Due to the potential for persistence and mobility, direct discharge of untreated wastewater containing this compound is not advisable.

Several advanced oxidation processes (AOPs) have been investigated for the treatment of wastewater containing dye intermediates and other sulfonated aromatic compounds. These technologies are designed to break down recalcitrant organic molecules into less harmful substances.

Fenton and Photo-Fenton Processes: The Fenton process involves the use of hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals, which can effectively oxidize organic pollutants. Studies on real benzene (B151609) dye intermediate wastewater have shown that the Fenton method can achieve high removal efficiencies for chemical oxygen demand (COD), total organic carbon (TOC), and color. The photo-Fenton process, which incorporates UV light, can further enhance the degradation efficiency.

Ozonation: Ozonation is another AOP that has been successfully applied to the degradation of sulfonated aromatic compounds. The process involves bubbling ozone gas through the wastewater, leading to the oxidation of the target compounds. The use of activated carbon in conjunction with ozonation can further enhance the removal of organic matter through a combination of adsorption and catalytic oxidation.

Activated Sludge Treatment: Conventional activated sludge processes may have limited effectiveness in completely removing persistent sulfonated aromatic amines. However, the biodegradability of the wastewater can be improved by pre-treatment with AOPs like the Fenton process, which can break down the complex molecules into more readily biodegradable intermediates. High-concentration activated sludge methods and membrane bioreactors (MBRs) are also being explored for more effective treatment of industrial wastewater containing such compounds.

Waste Minimization and Recycling: In addition to end-of-pipe treatment, a focus on waste minimization during the production process is crucial. This can involve optimizing reaction conditions to improve yield and reduce the formation of byproducts. The recycling of waste streams, such as the recovery and reformulation of waste sulfonic acids, is another important aspect of sustainable waste management.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-methoxybenzenesulfonic acid?

The compound is synthesized via sulfonation of 4-aminoanisole (4-methoxyaniline) using concentrated sulfuric acid under controlled temperatures (50–80°C). Key steps include:

- Sulfonation : Introduce the sulfonic acid group via electrophilic substitution, ensuring temperature control to avoid over-sulfonation or decomposition .

- Neutralization : Adjust pH with NaOH to isolate the sulfonic acid derivative.

- Purification : Recrystallize from aqueous ethanol to achieve >98% purity. Validate yields via HPLC or gravimetric analysis .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR : - and -NMR to confirm the aromatic ring substitution pattern (e.g., methoxy at C5, sulfonic acid at C2) .

- FT-IR : Identify characteristic peaks for sulfonic acid (-SOH, 1030–1150 cm) and amino groups (-NH, 3300–3500 cm) .

- HPLC-UV : Monitor purity using a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30 v/v) .

Q. What safety protocols are critical for handling this compound?

- Toxicity : Classified as an irritant (Xi; R36/37/38). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can the amino group be selectively functionalized for derivative synthesis?

- Protection Strategies : Acetylate the amino group using acetic anhydride in pyridine to form an acetamide intermediate. This prevents unwanted side reactions during sulfonic acid group modifications .

- Post-Functionalization : After desired reactions (e.g., coupling with aryl halides), deprotect the amino group via hydrolysis with dilute HCl (1M, 60°C) .

Q. How to resolve contradictions in solubility data reported for this compound?

- Dynamic Light Scattering (DLS) : Investigate aggregation behavior in aqueous solutions at varying pH (2–10) and ionic strengths.

- Solvent Optimization : Test solubility in DMSO, methanol, and acidic/buffered aqueous systems. Note that solubility increases under alkaline conditions due to sulfonate anion formation .

Q. What methodologies assess its potential as a pharmacophore in drug discovery?

Q. How can computational modeling guide its application in dye chemistry?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic transitions and λ for azo dye applications.

- Reactivity Analysis : Simulate electrophilic substitution patterns to design novel chromophores with enhanced lightfastness .

Q. What industrial-scale production methods improve yield and sustainability?

- Continuous Flow Reactors : Enhance reaction efficiency and reduce waste compared to batch processes. Optimize residence time (10–30 min) and temperature (70°C) .

- Green Chemistry : Replace HSO with recyclable ionic liquids (e.g., [BMIM][HSO]) for sulfonation, achieving >85% yield with minimal effluent .

Methodological Notes

- Contradictory Data : Cross-validate solubility and stability results using orthogonal techniques (e.g., NMR for aggregation vs. HPLC for degradation products) .

- Advanced Applications : For pharmacological studies, prioritize derivatives with logP <2 to enhance aqueous solubility while retaining target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products